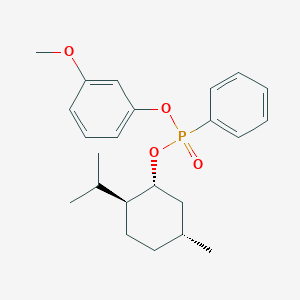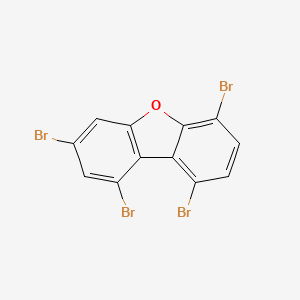![molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2](/img/structure/B12902938.png)
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties This particular compound features a quinoxaline moiety linked to a phenyl group, which is further connected to a phenoxyphenyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one typically involves multiple steps:
-
Formation of Quinoxaline Core:
Starting Materials: o-Phenylenediamine and benzil.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent like ethanol, under reflux conditions.
Product: 3-Phenylquinoxaline.
-
Etherification Reaction:
Starting Materials: 3-Phenylquinoxaline and 4-bromophenol.
Reaction Conditions: The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Product: 4-(3-Phenylquinoxalin-2-yl)phenol.
-
Formation of the Final Compound:
Starting Materials: 4-(3-Phenylquinoxalin-2-yl)phenol and 4-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydride in DMF.
Product: this compound.
Industrial Production Methods: While the laboratory synthesis involves small-scale reactions, industrial production would require optimization for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of quinoxaline derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique structural properties.
作用機序
The mechanism of action of 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes like PARP-1 and EGFR, which are crucial in cancer cell survival and proliferation.
Pathways Involved: By inhibiting these targets, the compound can induce apoptosis in cancer cells, disrupt DNA repair mechanisms, and interfere with cell signaling pathways, leading to reduced cancer cell viability.
類似化合物との比較
1,4-Bis(3-phenylquinoxalin-2-yl)benzene: Shares a similar quinoxaline structure but differs in the substitution pattern.
4-(3-Phenylquinoxalin-2-yl)phenol: A precursor in the synthesis of the target compound, with similar bioactivity.
Quinoxaline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one stands out due to its specific arrangement of functional groups, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
特性
| 61457-79-2 | |
分子式 |
C28H20N2O2 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3 |
InChIキー |
CFQPMICVGAJDBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)

![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/no-structure.png)

![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)

